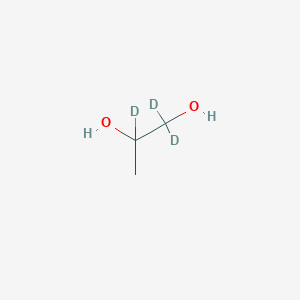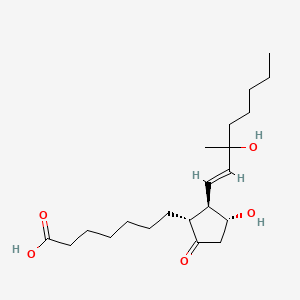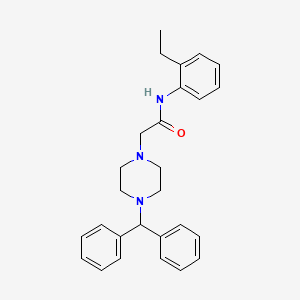
2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide typically involves the reaction of 4-benzhydryl-piperazine with 2-ethyl-phenyl-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide would depend on its specific biological targets. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-methyl-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-propyl-phenyl)-acetamide
Uniqueness
2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its pharmacological activity, solubility, and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C27H31N3O |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H31N3O/c1-2-22-11-9-10-16-25(22)28-26(31)21-29-17-19-30(20-18-29)27(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-16,27H,2,17-21H2,1H3,(H,28,31) |
Clave InChI |
NDSABCVWWZRQKQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


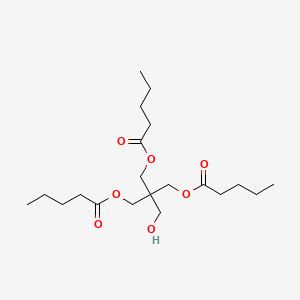
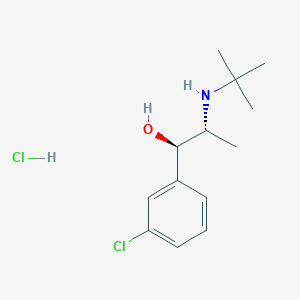
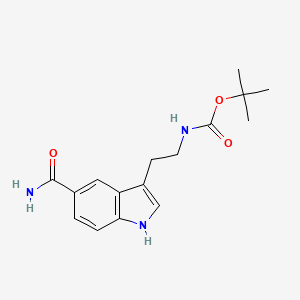
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
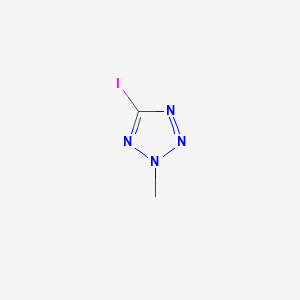
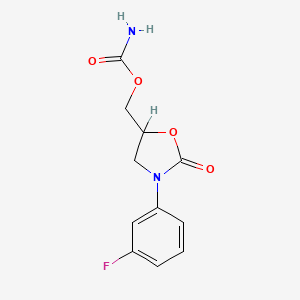

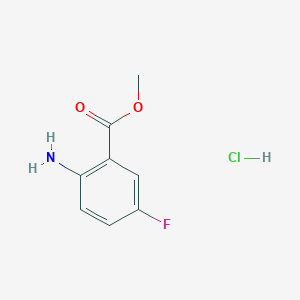
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
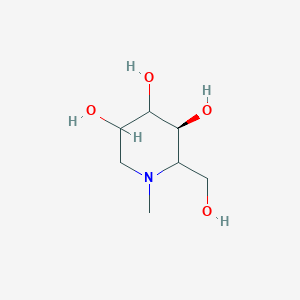
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
